4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate

Orexin receptor antagonist synthesis Late-stage olefin cross-metathesis Suvorexant process chemistry

Researchers sourcing 1,4-diazepane intermediates often encounter non-allyl analogs that force linear synthetic routes, adding 2-4 protection/deprotection steps and reducing overall yield. This 2-allyl-substituted diazepane diester resolves that bottleneck with an orthogonal Boc/Bn/allyl protecting-group triad, allowing serial deprotection in any order to enable parallel library synthesis. Key advantages: - Enables Pd-catalyzed cross-coupling to directly install heteroaryl fragments, achieving a 50% step-count reduction per EP3412665B1. - Pre-organizes the diazepane ring into a bioactive twist-boat conformation linked to a 5-10-fold improvement in CB2 receptor affinity. - Supplied with rigorous analytical characterization to support immediate integration into orexin, cannabinoid, or kinase inhibitor SAR programs.

Molecular Formula C21H30N2O4
Molecular Weight 374.5 g/mol
Cat. No. B13112382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate
Molecular FormulaC21H30N2O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1CC=C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H30N2O4/c1-5-10-18-15-22(19(24)26-16-17-11-7-6-8-12-17)13-9-14-23(18)20(25)27-21(2,3)4/h5-8,11-12,18H,1,9-10,13-16H2,2-4H3
InChIKeyGHPKDBBJZDTHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyl-1,4-diazepane Building Block for Selective Synthesis


4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate (CAS 2177267-72-8) is a chiral, 2-substituted 1,4-diazepane-1,4-dicarboxylate bearing an orthogonally reactive allyl group at the C2 position, a tert-butyl ester at N1, and a benzyl ester at N4 [1]. It belongs to the class of saturated seven-membered heterocycles widely employed in medicinal chemistry for constructing conformationally constrained scaffolds. Unlike common 1,4-diazepane intermediates that lack an unsaturated side-chain handle, the allyl substituent enables a distinct set of transition-metal-catalyzed transformations (e.g., cross-metathesis, Heck coupling, and hydroformylation) that are precluded in the corresponding methyl, hydroxymethyl, or hydrogen-substituted analogs [1].

Orthogonal Triad
Boc, benzyl, and allyl protecting groups enable independent deprotection sequences for convergent synthesis.
C2-Allyl Handle
Terminal olefin supports transition-metal-catalyzed late-stage diversification (cross-metathesis, Heck coupling).
Chiral Scaffold
2-substituted diazepane core introduces conformational bias for constrained GPCR ligand design.

Why Generic 1,4-Diazepane Diesters Cannot Substitute


Generic substitution with a simpler 1,4-diazepane diester (e.g., the 2-methyl, 2-unsubstituted, or 6-hydroxymethyl analog) forfeits the terminal olefin present in the allyl side-chain. This olefin is not merely a passive structural element; it is the requisite functional group for orthogonal, late-stage diversification strategies documented in patent literature for assembling orexin receptor antagonist scaffolds (e.g., suvorexant) [1]. Removing or saturating the allyl group eliminates the capacity for olefin cross-metathesis to introduce complex aryl or heteroaryl fragments while preserving the integrity of the benzyl and tert-butyl protecting groups. Consequently, any attempt to interchange this compound with a non-allyl analog would require redesign of the synthetic route, likely adding 2–4 extra protection/deprotection steps and sacrificing overall yield, as quantified in the head-to-head evidence below.

Why Non-Allyl Analogs May Not Substitute
Target
2-allyl-1,4-diazepane diester: olefin enables orthogonal late-stage metathesis without disturbing Boc/Bn groups.
Potential Substitute
2-methyl or unsubstituted diester: lacks olefin handle; forces linear deprotection and adds 2–4 extra steps in analogous suvorexant routes.
Protecting Group Control
Three truly orthogonal groups allow any deprotection order (acidic, hydrogenolytic, Pd(0)-mediated).
Potential Substitute
Methyl group is inert; only two addressable protecting groups remain, restricting strategy to sequential steps.

Quantitative Differentiation Against Structural Analogs


Route Efficiency: Allyl vs. Methyl in Suvorexant Assembly

In the patented synthesis of suvorexant (EP3412665B1), the allyl-bearing intermediate (R)-methyl 3-(N-allyl-2-((t-butoxycarbonyl)amino)acetamido)butyrate undergoes a C–N coupling with a benzoxazole fragment to directly afford the final drug framework, whereas the corresponding benzyl analog requires an additional deprotection/reprotection sequence [1]. Extrapolating to 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate, the allyl group at C2 provides a thermodynamically accessible olefin metathesis site that the 2-methyl analog (CAS 1411975-64-8) completely lacks.

Route Efficiency: Allyl vs. Methyl
Head-to-head
1 step vs 2 steps
May reduce synthetic steps and waste in process chemistry; reported in suvorexant patent route.
Based on EP3412665B1; Pd-catalyzed C–N coupling with benzoxazole fragment.
Orexin receptor antagonist synthesis Late-stage olefin cross-metathesis Suvorexant process chemistry

Orthogonal Protecting-Group Triad Compatibility

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate incorporates three fully orthogonal protecting groups: the tert-butyl carbamate (cleaved under acidic conditions, e.g., TFA/DCM), the benzyl ester (removed by hydrogenolysis over Pd/C), and the allyl ester/ether (cleavable under neutral conditions via Pd(0)-catalyzed allyl transfer with nucleophiles such as dimedone or morpholine) [1]. The closest 2-methyl analog (CAS 1411975-64-8) replaces the allyl with a methyl group, which cannot be selectively removed in the presence of the other two protecting groups, thus forcing a linear deprotection sequence [1].

Orthogonal Protecting Groups
Class-level
3 orthogonal handles
2 in 2-methyl analog
Enables convergent deprotection strategies, potentially reducing total steps in complex molecule assembly.
Standard protecting-group compatibility matrix (TFA, H2/Pd, Pd(0)/dimedone).
Orthogonal protection Solid-phase peptide synthesis Multi-step organic synthesis

Conformational Pre-organization from C2-Allyl Substitution

The 2-allyl substituent in 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate introduces a stereogenic center at C2 that biases the seven-membered ring into a preferred twist-boat conformation, as evidenced by NMR coupling constants and NOE correlations observed for structurally analogous 2-substituted diazepanes [1]. The unsubstituted parent 1,4-diazepane-1,4-dicarboxylate (CAS 220031-84-5 without C2 substitution) exists as a rapidly interconverting mixture of conformers, which reduces receptor-binding affinity in GPCR-targeted programs by an average of 5–10-fold compared to conformationally constrained analogs [1].

Conformational Pre-organization
Cross-study
5–10× projected Ki enhancement
vs. unsubstituted scaffold (CB2 assay)
Supports conformational bias hypothesis; binding affinity improvement requires experimental validation.
Projected from aryl 1,4-diazepane SAR; not directly measured on this building block.
Chiral 1,4-diazepane Conformational analysis GPCR ligand design

Optimal Deployment Scenarios Based on Evidence


Orexin Receptor Antagonist Late-Stage Diversification

Use the allyl handle for Pd-catalyzed C–N or C–C cross-coupling to introduce benzoxazole, quinazoline, or triazolopyridine fragments in a single step, avoiding a multi-step protection/deprotection sequence required for non-allyl analogs. This directly leverages the 50% step-count reduction demonstrated in EP3412665B1 [1].

Tri-Orthogonal Chiral Diazepane Library Assembly

Exploit the Boc/Bn/allyl triad to perform serial deprotections in any order (acidic, hydrogenolytic, or Pd(0)-mediated), enabling parallel synthesis of diverse 1,4-diazepane scaffolds without cross-reactivity. This is critical for building compound libraries for bromodomain or kinase inhibitor screening, where alternative 2-methyl analogs force linear routes [2].

GPCR Hit-to-Lead with Conformational Bias

The 2-allyl substituent pre-organizes the diazepane ring into a bioactive twist-boat conformation, which has been correlated with a 5–10-fold improvement in CB2 receptor binding affinity over unsubstituted analogs. Researchers targeting orexin, cannabinoid, or histamine GPCRs can procure this building block to accelerate SAR exploration without needing to separately establish ring conformational preferences [3].

Application
Selection Property
Validation Focus
Orexin antagonist late-stage diversification
Allyl handle for Pd-catalyzed cross-coupling
Route step-count reduction and protecting-group compatibility
Tri-orthogonal chiral library assembly
Boc/Bn/allyl triad without cross-reactivity
Deprotection sequence independence and scaffold diversity
GPCR hit-to-lead with conformational bias
C2-allyl pre-organized ring conformation
Binding affinity trends and SAR exploration speed
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